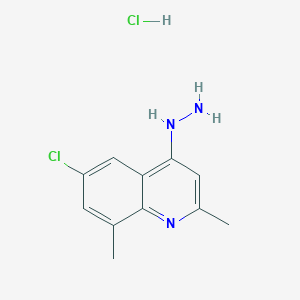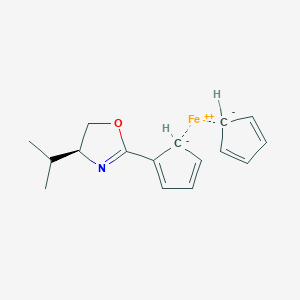
2,4-Di(9-carbazolyl)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “MFCD32220320” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD32220320” involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield. Common synthetic routes include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation, followed by [reaction type] with [reagents].
Step 3: Final product isolation and purification using [techniques].
Industrial Production Methods
In an industrial setting, the production of “MFCD32220320” is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key aspects include:
Raw Material Selection: High-quality starting materials.
Process Optimization: Use of advanced technologies to enhance reaction rates and yields.
Quality Control: Rigorous testing to ensure product consistency and compliance with regulatory standards.
化学反応の分析
Types of Reactions
“MFCD32220320” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form [products].
Reduction: Reaction with reducing agents to yield [products].
Substitution: Involvement in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
The reactions involving “MFCD32220320” typically require specific reagents and conditions, such as:
Oxidizing Agents: [Examples].
Reducing Agents: [Examples].
Catalysts: [Examples] to enhance reaction rates.
Solvents: [Examples] to dissolve reactants and facilitate reactions.
Major Products Formed
科学的研究の応用
“MFCD32220320” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of complex molecules.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its potential use in drug development and disease treatment.
Industry: Utilized in the production of [specific products] due to its unique properties.
作用機序
The mechanism of action of “MFCD32220320” involves its interaction with specific molecular targets and pathways. Key aspects include:
Molecular Targets: [Examples of targets].
Pathways Involved: [Description of pathways].
Effects: The compound exerts its effects by [mechanism], leading to [outcome].
類似化合物との比較
Similar Compounds
“MFCD32220320” can be compared with other similar compounds, such as [list of similar compounds]. These compounds share certain structural features but differ in their reactivity and applications.
Uniqueness
The uniqueness of “MFCD32220320” lies in its [specific properties], which make it particularly suitable for [specific applications]. Compared to similar compounds, it offers [advantages], such as [examples].
特性
分子式 |
C27H17N5 |
|---|---|
分子量 |
411.5 g/mol |
IUPAC名 |
9-(4-carbazol-9-yl-1,3,5-triazin-2-yl)carbazole |
InChI |
InChI=1S/C27H17N5/c1-5-13-22-18(9-1)19-10-2-6-14-23(19)31(22)26-28-17-29-27(30-26)32-24-15-7-3-11-20(24)21-12-4-8-16-25(21)32/h1-17H |
InChIキー |
PDYACHDDBDFLHS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=NC(=NC=N4)N5C6=CC=CC=C6C7=CC=CC=C75 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Fluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13708647.png)
![Phenylmethyl 4-[(phenylamino)methyl]piperidinecarboxylate](/img/structure/B13708656.png)




![N-(3-azidopropyl)-2-[4-[(E)-2-[2,2-difluoro-12-(1H-pyrrol-2-yl)-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl]ethenyl]phenoxy]acetamide](/img/structure/B13708688.png)


![1-[2-(Chloromethoxy)ethyl]-4-fluorobenzene](/img/structure/B13708709.png)



![3-[(1,3-Dioxo-2-isoindolinyl)methyl]-5-fluorobenzonitrile](/img/structure/B13708736.png)
